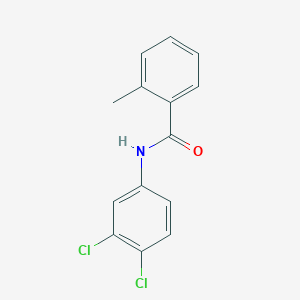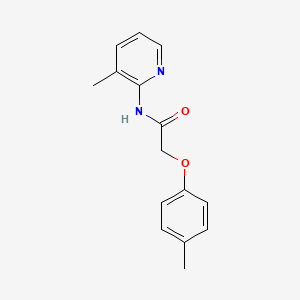![molecular formula C19H27N3O3 B5667257 1-(4-{[(3R*,4R*)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5667257.png)
1-(4-{[(3R*,4R*)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex pyrrolidinone derivatives often involves multistep chemical reactions, including the formation of key intermediate compounds. Such processes might involve the use of N-substituted pyrrolidinones or related structures as building blocks, leveraging reactions like acylation, amidation, and various forms of condensation to construct the pyrrolidinone core with specific functional groups attached (Moser, Bertolasi, & Vaughan, 2005; Ornik, Čadež, Stanovnik, & Tislér, 1990).
Molecular Structure Analysis
The molecular structure of pyrrolidinone derivatives, including our molecule of interest, is characterized by X-ray crystallography, revealing detailed geometries such as bond lengths, angles, and conformations. These compounds often display complex hydrogen bonding patterns and may form crystalline structures that elucidate their stereochemical configurations (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Chemical Reactions and Properties
Pyrrolidinone derivatives undergo a range of chemical reactions, including nucleophilic substitutions and enamine formation, which are crucial for modifying the molecular structure to achieve desired chemical properties. The reactivity can be influenced by the presence of dimethylamino groups, which can partake in various chemical transformations, including acylations and transaminations (Liu, Ma, Liu, & Wang, 2014; Toplak, Svete, Stanovnik, & Grdadolnik, 1999).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting points, and crystalline structure, are closely related to their molecular architecture. The presence of hydroxymethyl and dimethylamino groups can affect the molecule's polarity, impacting its solubility in organic solvents or water (Busto, Gotor‐Fernández, & Gotor, 2006; Karlsen, Kolsaker, Romming, & Uggerud, 2002).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards different reagents, are determined by the functional groups present in the molecule. The dimethylamino and pyrrolidinone moieties contribute to the molecule's basicity and its ability to participate in hydrogen bonding and other non-covalent interactions, which can be crucial for its interactions with biological molecules or materials (Ulaş, 2021; Singh, Rawat, & Sahu, 2014).
- (Moser, Bertolasi, & Vaughan, 2005)
- (Ornik, Čadež, Stanovnik, & Tislér, 1990)
- (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015)
- (Liu, Ma, Liu, & Wang, 2014)
- (Toplak, Svete, Stanovnik, & Grdadolnik, 1999)
- (Busto, Gotor‐Fernández, & Gotor, 2006)
- (Karlsen, Kolsaker, Romming, & Uggerud, 2002)
- (Ulaş, 2021)
- (Singh, Rawat, & Sahu, 2014)
特性
IUPAC Name |
1-[4-[(3R,4R)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)pyrrolidine-1-carbonyl]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-20(2)10-15-11-21(12-16(15)13-23)19(25)14-5-7-17(8-6-14)22-9-3-4-18(22)24/h5-8,15-16,23H,3-4,9-13H2,1-2H3/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGWIVNAMJKYHW-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CN(CC1CO)C(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CN(C[C@@H]1CO)C(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methoxy-1-[3-(2-methyl-1H-imidazol-1-yl)propyl]pyridin-2(1H)-one](/img/structure/B5667197.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(1H-pyrazol-1-ylmethyl)-2-furamide](/img/structure/B5667198.png)
![2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5667207.png)
![5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylpyrimidin-2-amine](/img/structure/B5667215.png)
![1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5667222.png)
![3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide](/img/structure/B5667224.png)
![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5667234.png)
![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5667235.png)
![N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5667238.png)

